7-Desamine-7-hydroxy triamterene

Vue d'ensemble

Description

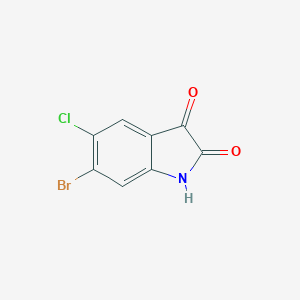

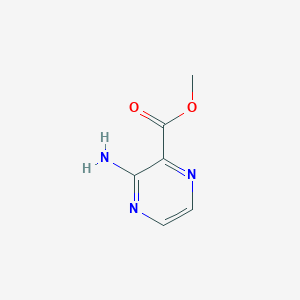

“7-Desamine-7-hydroxy triamterene” is a chemical compound with the molecular formula C12H10N6O . It is related to triamterene, a potassium-sparing diuretic.

Synthesis Analysis

While specific synthesis methods for “7-Desamine-7-hydroxy triamterene” were not found, similar compounds such as 7-hydroxy coumarin derivatives have been synthesized via Knoevenagel reaction . Another method involves the Pechmann coumarin synthesis method .

Molecular Structure Analysis

The molecular structure of “7-Desamine-7-hydroxy triamterene” is characterized by its molecular formula C12H10N6O . It has a molecular weight of 254.25 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Desamine-7-hydroxy triamterene” include its molecular formula C12H10N6O and a molecular weight of 254.25 g/mol .

Applications De Recherche Scientifique

Nonsense Suppression Agent for Genetic Disorders

7-Desamine-7-hydroxy triamterene: has been identified as an effective nonsense suppression agent, particularly for Mucopolysaccharidosis I-Hurler (MPS I-H) syndrome . This genetic disorder is caused by a loss of function in the enzyme α-L-iduronidase due to a nonsense mutation. The compound has shown potential in rescuing enough enzyme function to normalize glycosaminoglycan storage in cell and animal models, representing a non-invasive treatment option for patients with this syndrome .

Anti-Tubercular Activities

The core structure of 2,4-Diamino-6-phenyl-7-pteridinol has been utilized in the synthesis of derivatives with anti-tubercular activities . These derivatives target the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, which is a crucial drug target in the fight against tuberculosis. The compounds designed with this core have shown promise in inhibiting the bacterial enzyme with selectivity, suggesting potential for development into effective anti-TB drugs.

Material Science: Film Formation

In material science, 7-Desamine-7-hydroxy triamterene derivatives have been explored for their mechanical, optical, and antioxidant properties when mixed with polyvinyl alcohol and oxidized maize starch to form blend films . These films have potential applications in packaging, coatings, and as antioxidant materials.

Molecular Recognition and Coordination Chemistry

The 2,4-Diamino-6-phenyl-7-pteridinol structure is reported to serve as a new ligand with multi-coordination modes . This property is significant for molecular recognition processes and could be utilized in the design of new materials and catalysts in coordination chemistry.

Donor-Acceptor π-Conjugated Systems

This compound has been used to synthesize novel donor-acceptor π-conjugated push-pull systems . These systems exhibit significant changes in emission properties based on solvent polarity, indicating potential applications in optoelectronic devices and sensors.

Bio-Synthesized Nanomaterials

The influence of 2,4-Diamino-6-phenyl-7-pteridinol on bio-synthesized nanomaterials has been studied, particularly in the context of enhancing the properties of titanium dioxide nanoparticles . These nanoparticles have a wide range of applications, including in photovoltaics, photocatalysis, and as antibacterial agents.

Mécanisme D'action

Target of Action

The primary target of 7-Desamine-7-hydroxy triamterene, also known as 2,4-Diamino-6-phenyl-7-pteridinol, is the epithelial sodium channel (ENaC) located on the lumen side of the kidney collecting tubule . This channel plays a crucial role in the reabsorption of sodium ions from the lumen, which is a key process in maintaining the body’s fluid and electrolyte balance .

Mode of Action

7-Desamine-7-hydroxy triamterene directly blocks the ENaC , inhibiting the entry of sodium into the cells . This action effectively reduces intracellular sodium, leading to a decrease in the function of the sodium-potassium ATPase . As a result, there is an increase in potassium retention and a decrease in the excretion of calcium, magnesium, and hydrogen .

Biochemical Pathways

By blocking the ENaC, 7-Desamine-7-hydroxy triamterene disrupts the normal sodium reabsorption process in the distal nephron of the kidneys . This disruption affects the overall electrolyte balance in the body, leading to increased excretion of sodium ions and water, while decreasing the excretion of potassium .

Pharmacokinetics

It is known that the compound has a bioavailability of 30-70% . The compound is metabolized in the body through hydroxylation to form para-hydroxytriamterene . The elimination half-life of the compound is between 1-2 hours, with the active metabolite having a half-life of 3 hours . The compound is excreted renally, with less than 50% being excreted unchanged .

Action Environment

The action, efficacy, and stability of 7-Desamine-7-hydroxy triamterene can be influenced by various environmental factors. For instance, the compound’s action can be affected by the patient’s diet, particularly the intake of potassium, as well as the patient’s kidney function . Additionally, the compound’s stability can be affected by factors such as temperature and pH.

Propriétés

IUPAC Name |

2,4-diamino-6-phenyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXKGPQJJRCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172682 | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Desamine-7-hydroxy triamterene | |

CAS RN |

19152-93-3 | |

| Record name | 2,4-Diamino-6-phenyl-7(8H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19152-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-33416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DESAMINE-7-HYDROXY TRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136BXG1ICT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

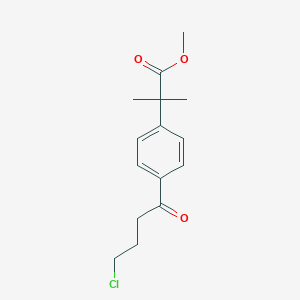

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

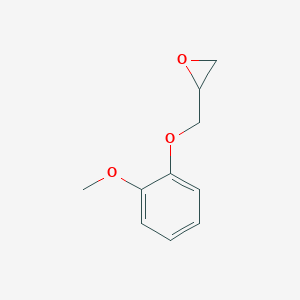

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)

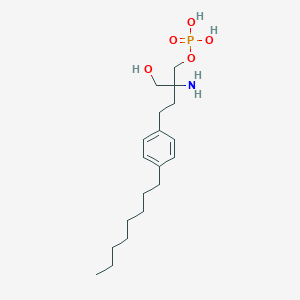

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)